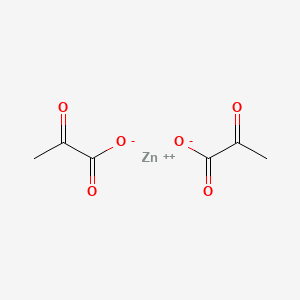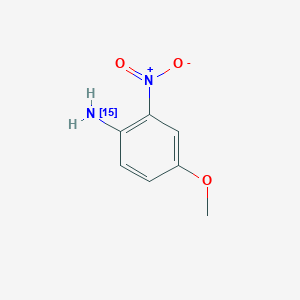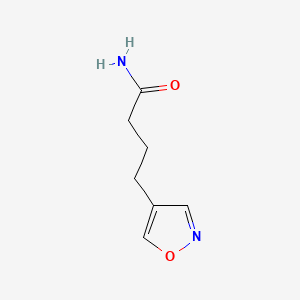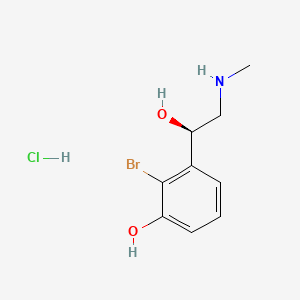
(R)-2-Bromo Phényléphrine Chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-Bromo Phenylephrine Hydrochloride” is an adrenergic agent, which functions as a β-receptor sympathomimetic drug . It is chemically related to adrenaline and ephedrine .
Synthesis Analysis
An asymmetric synthesis of “®-2-Bromo Phenylephrine Hydrochloride” has been developed with high enantiomeric excess based on hydrolytic kinetic resolution of a styrene oxide derivative using (R,R)-SalenCoIIIOAc complex . An efficient method for the synthesis of enantiomerically pure ®-phenylephrine hydrochloride has been reported . A new method for the synthesis of ®-phenylephrine hydrochloride using CBS reduction has also been presented .Molecular Structure Analysis
The molecular formula of “®-2-Bromo Phenylephrine Hydrochloride” is C9H13NO2.ClH . The molecular weight is 203.66 g/mol . The InChI is InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1 .Chemical Reactions Analysis
The thermal decomposition processes of “®-2-Bromo Phenylephrine Hydrochloride” in nitrogen (N2) and air atmosphere were investigated by multiple scanning rate method ranged from 300 to 950 K under 0.1 MPa . The thermal decomposition process in N2 could be divided into three stages according to breaking of chemical bond, while thermal decomposition process in air was more complex .Physical And Chemical Properties Analysis
“®-2-Bromo Phenylephrine Hydrochloride” is an odorless white microcrystalline powder . It has a bitter taste and the pH of a 1% aqueous solution is about 5 .Applications De Recherche Scientifique
Études de stabilité thermique et de thermodynamique
Le (R)-2-Bromo Phényléphrine Chlorhydrate a été utilisé dans des études de stabilité thermique, de thermodynamique et de cinétique . Ces études ont examiné les processus de décomposition thermique du composé dans des atmosphères d'azote et d'air . Les résultats de ces études sont essentiels pour comprendre la stabilité du composé dans différentes conditions, ce qui peut éclairer ses procédures de stockage et de manipulation .
Recherche pharmacologique
Ce composé est un agoniste α1-adrénergique connu . Il a été utilisé dans la recherche pharmacologique pour étudier ses effets sur divers systèmes biologiques. Par exemple, il a été utilisé pour étudier ses effets sur les taux de contraction des cardiomyocytes .
3. Préparation et culture de cardiomyocytes et de fibroblastes Le this compound a été utilisé dans la préparation et la culture de cardiomyocytes et de fibroblastes . Cette application est importante dans la recherche cardiovasculaire, où la compréhension du comportement de ces cellules peut fournir des informations sur la fonction cardiaque et les maladies .
Stimulation des bandes myocardiques
Ce composé a été utilisé pour stimuler des bandes myocardiques afin de mesurer la contraction des tranches . Cette application est cruciale dans la recherche cardiovasculaire, en particulier dans les études portant sur la fonction du muscle cardiaque .
Recherche sur l'hypertrophie cardiaque
Le this compound a été utilisé dans la recherche pour montrer l'effet des facteurs de type Kruppel (KLF) sur l'hypertrophie cardiaque
Mécanisme D'action
Target of Action
®-2-Bromo Phenylephrine Hydrochloride, also known as Phenylephrine, is primarily an alpha-1 adrenergic agonist . Its primary targets are the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and pupil dilation .
Mode of Action
Phenylephrine selectively binds to alpha-1 adrenergic receptors , causing venous and arterial vasoconstriction . This interaction with its targets results in an increase in blood pressure and pupil dilation .
Biochemical Pathways
The action of Phenylephrine is mediated by its interaction with alpha-1 adrenergic receptors. This interaction leads to the activation of the G-protein-coupled receptor pathway , which results in the constriction of both arteries and veins .
Pharmacokinetics
Phenylephrine is primarily metabolized in the liver and eliminated in the urine . It has a bioavailability of 38% through the gastrointestinal tract . The onset of action is very rapid when administered intravenously and within 20 minutes when taken orally . It has an elimination half-life of 2.1–3.4 hours . Due to its short half-life, it needs to be dosed more frequently to sustain its pharmacological effects .
Result of Action
The molecular and cellular effects of Phenylephrine’s action include an increase in blood pressure and pupil dilation . It also causes local vasoconstriction . These effects are due to its selective binding to alpha-1 adrenergic receptors and the subsequent activation of the G-protein-coupled receptor pathway .
Action Environment
The action of Phenylephrine can be influenced by environmental factors. For instance, its thermal decomposition processes in nitrogen and air atmospheres have been studied . The results suggested that storage periods of Phenylephrine in selected atmospheres were not less than three years at 298.15 K . Furthermore, thermal decomposition processes in selected atmospheres were always endothermic, non-spontaneous, and entropy reduction process .
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2.ClH/c1-11-5-8(13)6-3-2-4-7(12)9(6)10;/h2-4,8,11-13H,5H2,1H3;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEQEFFVTALJTD-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=C(C(=CC=C1)O)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=C(C(=CC=C1)O)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


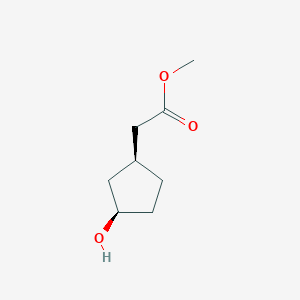
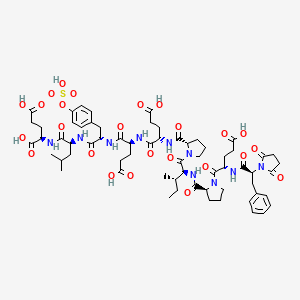
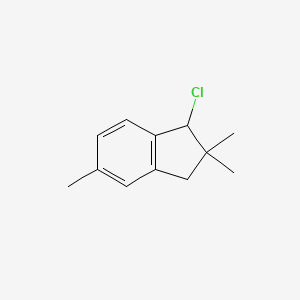
![(2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-(methylsulfanyl)oxane-3,4,5-triol](/img/structure/B589619.png)

